3,7-Dibromo-6-methylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
1204811-74-4 |
|---|---|
Molecular Formula |
C10H7Br2NO |
Molecular Weight |
316.98 |
IUPAC Name |
3,7-dibromo-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Br2NO/c1-5-2-6-9(3-7(5)11)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
InChI Key |
JOZHTWXHSJYORZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C(=CN2)Br)Br |
Synonyms |
3,7-Dibromo-4-hydroxy-6-methylquinoline |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1D NMR Techniques (e.g., NOESY, COSY)
While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for a definitive analysis of 3,7-Dibromo-6-methylquinolin-4(1H)-one.
Correlation Spectroscopy (COSY) is a powerful tool for establishing proton-proton (¹H-¹H) coupling networks within a molecule. wikipedia.org In the case of this compound, a COSY experiment would be expected to show a correlation between the proton at the 5-position and the proton at the 8-position of the quinolinone ring, assuming a through-bond coupling exists. This helps in the unambiguous assignment of these aromatic protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei. ipb.pt For this compound, a 1D NOESY experiment could reveal through-space interactions. For instance, irradiation of the methyl protons at the 6-position would likely show a NOE enhancement for the adjacent proton at the 5-position and potentially the proton at the 7-position, confirming their spatial relationship.
A hypothetical ¹H NMR data table for this compound is presented below, based on known chemical shifts for similar quinolinone structures.
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~6.5 | s |
| H-5 | ~7.8 | s |
| H-8 | ~8.2 | s |
| N-H | ~12.0 | br s |
| 6-CH₃ | ~2.4 | s |
2D NMR Methods for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments provide a more comprehensive picture of the molecular structure by spreading the spectral information across two frequency axes. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. For this compound, an HSQC spectrum would show correlations between each proton and the carbon atom it is bonded to. For example, the proton signal of the 6-methyl group would correlate with the corresponding methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. In our target molecule, HMBC would be expected to show correlations from the 6-methyl protons to the C-5, C-6, and C-7 carbons. The N-H proton could show correlations to C-2, C-8a, and C-4.
A representative table of expected ¹³C NMR chemical shifts is provided below.
| Carbon Position | Expected Chemical Shift (ppm) |
| C-2 | ~110 |
| C-3 | ~105 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~125 |
| C-6 | ~135 |
| C-7 | ~120 |
| C-8 | ~128 |
| C-8a | ~145 |
| 6-CH₃ | ~20 |
Application of Deuterium (B1214612) Labeling in NMR Studies
Deuterium (²H) labeling is a sophisticated technique used to simplify complex NMR spectra and to probe reaction mechanisms and dynamic processes. utoronto.ca In the context of this compound, deuterium exchange of the labile N-H proton with D₂O would result in the disappearance of the N-H signal in the ¹H NMR spectrum. This confirms the assignment of this peak and can sometimes sharpen the signals of neighboring protons by removing their coupling to the N-H proton.
Furthermore, deuterium isotope effects on ¹³C NMR chemical shifts can provide insights into hydrogen bonding. nih.govnih.govruc.dk The substitution of the N-H proton with deuterium can cause small but measurable changes in the chemical shifts of nearby carbon atoms, particularly the C-4 and C-5 carbons, offering information about the strength and nature of intramolecular and intermolecular hydrogen bonds. nih.govnih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopies
Interpretation of Characteristic Vibrational Modes
The FTIR and Raman spectra of this compound would be expected to exhibit a series of characteristic vibrational modes. libretexts.org The interpretation of these modes allows for the identification of key functional groups. nih.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |
| N-H stretch | 3200-3000 | FTIR |
| C-H stretch (aromatic) | 3100-3000 | FTIR, Raman |
| C-H stretch (methyl) | 2960-2850 | FTIR, Raman |
| C=O stretch (amide) | 1680-1650 | FTIR, Raman |
| C=C stretch (aromatic) | 1600-1450 | FTIR, Raman |
| C-N stretch | 1350-1250 | FTIR |
| C-Br stretch | 650-550 | FTIR, Raman |
The carbonyl (C=O) stretching frequency is particularly informative. Its position can be influenced by hydrogen bonding; a lower frequency suggests stronger hydrogen bonding involving the carbonyl oxygen. The presence of both C=C and C=O stretching bands confirms the quinolinone structure.
Studies of Tautomeric Forms via Vibrational Spectroscopy
Quinolones can exist in tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms. Vibrational spectroscopy is a powerful tool to investigate this phenomenon. researchgate.netresearchgate.netnumberanalytics.com The dominant tautomer can often be identified by the presence of characteristic vibrational bands.
For this compound, the strong absorption band in the 1680-1650 cm⁻¹ region, characteristic of a carbonyl group, would strongly indicate that the keto form is the predominant tautomer in the solid state. If a significant amount of the enol tautomer were present, a distinct O-H stretching band around 3600-3500 cm⁻¹ (for a free O-H) or a broad band at lower frequencies (for a hydrogen-bonded O-H) would be observed, along with the absence of the C=O stretch. The study of the vibrational spectra in different solvents could also provide insights into the solvent's effect on the tautomeric equilibrium.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₇Br₂NO.
The key feature in the mass spectrum of this compound is the isotopic pattern arising from the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks in its mass spectrum for the molecular ion ([M]⁺˙) or pseudomolecular ion ([M+H]⁺). These peaks, separated by 2 Daltons (Da), correspond to the ions containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br isotopes. The expected intensity ratio for this M:M+2:M+4 pattern is approximately 1:2:1.
HRMS can precisely measure the mass of each of these isotopic peaks, allowing for unambiguous confirmation of the elemental formula.
Table 1: Theoretical HRMS Data for [C₁₀H₇Br₂NO+H]⁺
| Ion Formula | Isotopic Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |
| [C₁₀H₈⁷⁹Br₂NO]⁺ | Contains two ⁷⁹Br isotopes | 315.9025 | 100.0 |
| [C₁₀H₈⁷⁹Br⁸¹BrNO]⁺ | Contains one ⁷⁹Br and one ⁸¹Br isotope | 317.9005 | 194.8 |
| [C₁₀H₈⁸¹Br₂NO]⁺ | Contains two ⁸¹Br isotopes | 319.8984 | 94.9 |
This interactive table provides the calculated exact masses for the protonated molecular ion of this compound, illustrating the expected isotopic pattern.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). Analysis of the resulting product ions provides valuable information about the molecule's structure.
While specific experimental MS/MS data for this compound is not widely published, likely fragmentation pathways can be predicted based on its structure:
Loss of Bromine: A common fragmentation for brominated compounds is the cleavage of the C-Br bond, which could result in the loss of a bromine radical (Br•) or hydrogen bromide (HBr).
Loss of Carbonyl Group: The quinolinone structure features a carbonyl group (C=O) which can be lost as carbon monoxide (CO) via a retro-Diels-Alder (RDA) type reaction or other rearrangement, a known fragmentation pathway for similar heterocyclic systems.
Cleavage of the Methyl Group: The methyl group attached to the quinoline (B57606) ring could be lost as a methyl radical (•CH₃).
These fragmentation patterns would yield specific product ions whose masses can be used to confirm the connectivity of the atoms within the parent molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not publicly available, analysis of a closely related compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone (CSD Refcode: WIXWEH), provides significant insight into the potential solid-state characteristics.
The crystal packing of a molecule is governed by a network of intermolecular interactions that dictate how individual molecules arrange themselves in the crystal lattice. For quinolinone structures, hydrogen bonds, halogen bonds, and π-π stacking are the dominant forces.
In the analogue structure of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, the crystal packing is characterized by layers of molecules held together by C—H⋯O interactions and π–π stacking. The quinolinone core of the target molecule, with its N-H donor and C=O acceptor sites, would be expected to form strong N—H⋯O hydrogen bonds, likely leading to the formation of chains or dimers.
Table 2: Intermolecular Interactions Observed in the Analogue Compound 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone
| Interaction Type | Description | Distance (Å) |
| π–π Stacking | Between the C6 ring of one molecule and the NC5 ring of another | 3.584 |
| π–π Stacking | Between the NC5 rings of two adjacent molecules | 3.615 |
| C—H⋯Br Contacts | Weak hydrogen bonding involving bromine | Not specified |
| C—H⋯O Contacts | Weak hydrogen bonding involving the ketone oxygen | Not specified |
This table summarizes the key intermolecular interactions identified in a structurally similar compound, suggesting the types of forces that likely govern the crystal packing of this compound. Data sourced from reference.
X-ray crystallography reveals the precise conformation (the spatial arrangement of atoms) of a molecule in its solid-state, low-energy form. The quinoline ring system is aromatic and therefore expected to be largely planar.
In the analogue compound, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, there are two independent molecules in the asymmetric unit which show similar conformations. The primary difference between them is a slight twist of the acetyl group relative to the quinoline plane. For this compound, the bicyclic quinolinone core would be expected to be nearly planar, with the bromine and methyl substituents lying in or very close to this plane. The N-H and C=O groups are integral parts of this planar ring system. Determining the crystal structure would confirm this planarity and reveal the specific packing arrangement adopted by the molecule.
Electronic Absorption and Emission Spectroscopy Investigations
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the quinolinone core in this compound is expected to absorb ultraviolet (UV) light, likely in the UV-A (315–400 nm) or UV-B (280–315 nm) regions.
The specific wavelengths of maximum absorption (λ_max) and the molar extinction coefficients are influenced by the substituents on the ring. The presence of two heavy bromine atoms can have a significant impact on the molecule's photophysical properties. Specifically, heavy atoms are known to increase the rate of intersystem crossing (a transition from a singlet excited state to a triplet excited state), which can lead to a decrease in fluorescence intensity (quenching) and the potential for phosphorescence.
Detailed experimental studies would be required to fully characterize the absorption and emission profiles of this compound and to quantify the effects of the dibromo-substitution on its electronic transitions.
UV-Vis Absorption Characteristics
The study of the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides critical insights into its electronic transitions. For quinolinone derivatives, the absorption bands observed are typically associated with π-π* and n-π* transitions. The position and intensity of these bands are influenced by the molecular structure, including the presence of substituents and the solvent environment.
In the case of quinolinone compounds, two primary absorption bands are generally observed. A higher energy band, usually found in the range of 230-320 nm, is assigned to π-π* transitions and is characterized by a large molar absorption coefficient. A second, lower-energy band, often appearing as a shoulder in the 320-450 nm range, is attributed to n-π* transitions and typically has a lower molar absorptivity. The polarity of the solvent can affect the position of these bands; for instance, polar solvents may cause a red shift (bathochromic shift) in the π-π* transition.
Table 1: Expected UV-Vis Absorption Characteristics of this compound (Theoretical)
| Transition | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| π-π | 230 - 320 | High |
| n-π | 320 - 450 | Low |
Note: This table is based on theoretical expectations and data from related quinolinone compounds, as direct experimental data for this compound is not currently published.
Fluorescence and Phosphorescence Studies
Luminescence spectroscopy, encompassing fluorescence and phosphorescence, reveals information about the excited states of a molecule and their decay pathways. The introduction of bromine atoms into the quinolinone scaffold is expected to significantly influence these properties due to the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially increasing phosphorescence at the expense of fluorescence.
Fluorescence:
The fluorescence of quinolinone derivatives is a well-documented phenomenon. These compounds often exhibit fluorescence in both solution and the solid state. The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. For instance, the presence of electron-donating or electron-withdrawing groups can tune the emission color and intensity. Solvent polarity also plays a crucial role, with changes in emission maxima often observed in different solvents (solvatochromism). While specific fluorescence data for this compound is not available, related dihydroquinolin-4-one derivatives have been reported to be fluorescent. sigmaaldrich.com
Phosphorescence:
The study of phosphorescence provides insights into the triplet excited state of a molecule. Due to the presence of two bromine atoms, this compound is a candidate for exhibiting phosphorescence, particularly at low temperatures where non-radiative decay processes are minimized. The heavy-atom effect of bromine is known to facilitate the spin-forbidden transition from the triplet state (T1) to the singlet ground state (S0), leading to phosphorescent emission. Studies on other halogenated organic compounds have demonstrated this effect. rsc.org
Table 2: Expected Luminescence Properties of this compound (Theoretical)
| Property | Expected Characteristics | Influencing Factors |
| Fluorescence | Emission in the visible region. | Solvent polarity, temperature, potential for quenching by heavy atoms. |
| Phosphorescence | Potential for observable emission, especially at low temperatures. | Enhanced by the heavy-atom effect of bromine. |
Note: This table presents theoretical expectations based on the known properties of similar compounds. Experimental verification is required to confirm these characteristics for this compound.
Reactivity and Mechanistic Investigations of 3,7 Dibromo 6 Methylquinolin 4 1h One
Electrophilic Aromatic Substitution Reactions on the Quinolinone Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. tcichemicals.com The quinolinone ring is a complex system where the fused benzene (B151609) ring's reactivity towards electrophiles is influenced by the activating methyl group at C6 and the deactivating effects of the bromine at C7 and the pyridinone ring.
Further halogenation of the 3,7-dibromo-6-methylquinolin-4(1H)-one scaffold would target the remaining C-H bonds on the carbocyclic ring, primarily the C5 and C8 positions. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. The methyl group at C6 is an ortho-, para-director, activating the C5 and C7 positions. However, the C7 position is already brominated. The bromine at C7 is also an ortho-, para-director, weakly deactivating the ring and directing towards C6 (occupied) and C8. The quinolinone core itself can influence reactivity, with metal-free protocols having been developed for the regioselective C5-halogenation of various 8-substituted quinoline (B57606) derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org
In systems like 6H-1,2-oxazines, bromination can sometimes lead to di-substituted products, suggesting that under certain conditions, multiple halogenations are possible. researchgate.net For this compound, electrophilic attack would most likely occur at the C5 position, which is activated by the C6-methyl group and is sterically accessible. Attack at C8 is also possible, directed by the C7-bromo group. The precise outcome would depend on the specific halogenating agent and reaction conditions employed. Metal-free methods using N-halosuccinimides (NCS, NBS, NIS) in water have proven effective for C5-selective halogenation of quinoline derivatives. beilstein-journals.org
| Reactant Type | Halogenating Agent | Expected Position of Substitution | Reference |
| 8-Substituted Quinolines | Trihaloisocyanuric acids | C5 | wikipedia.orglibretexts.org |
| Quinolines | N-Halosuccinimides (NCS, NBS, NIS) | C5 | beilstein-journals.org |
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (—NO₂) and sulfonic acid (—SO₃H) groups, respectively. tcichemicals.com The directing effects within this compound would similarly govern the regioselectivity of these reactions, pointing towards substitution at the C5 or C8 positions.
While specific studies on the nitration or sulfonation of this compound are not prevalent, research on related quinolones provides insight. For instance, the high reactivity of 1-methyl-3,6,8-trinitro-2-quinolone demonstrates that multiple electron-withdrawing groups can be introduced onto the quinolone skeleton. semanticscholar.org In other heterocyclic systems, nitration can be a key step to enable further functionalization. nih.gov The conditions for these reactions, typically involving strong acids like sulfuric acid and nitric acid (for nitration) or fuming sulfuric acid (for sulfonation), would need to be carefully controlled to avoid degradation of the starting material.
Nucleophilic Substitution Reactions at Halogenated Positions
The bromine atoms at the C3 and C7 positions are susceptible to displacement by nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution (SNAr). The relative reactivity of the C3-Br versus the C7-Br bond is a key consideration in these transformations.
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms new carbon-carbon bonds between an organoboron compound and a halide. pressbooks.publibretexts.org This reaction is highly versatile and tolerant of many functional groups. nih.gov For this compound, both the C3-Br and C7-Br bonds can potentially participate.
The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgyoutube.com The relative reactivity of halides in Suzuki couplings is typically I > Br > OTf >> Cl. libretexts.org
In di-halogenated substrates, selective or sequential couplings are often possible. Studies on related compounds, such as 6-bromo-3-(trifluoromethylsulfonyloxy)flavone, have shown that chemoselectivity can be achieved, sometimes favoring the reaction of a triflate over a bromide, which is contrary to the usual reactivity pattern. bldpharm.com In the case of this compound, the C3-Br bond, being part of the electron-deficient pyridinone ring, might exhibit different reactivity compared to the C7-Br bond on the carbocyclic ring. Research on 6-bromo-2,3-disubstituted quinazolinones has shown that palladium-catalyzed C-C bond formation with boronic acids proceeds efficiently. heteroletters.org
Table of Representative Palladium-Catalyzed Coupling Reactions on Bromo-Heterocycles:
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 6-Bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one | Phenyl boronic acid | PdCl₂(dcpf), K₃PO₄, 1,4-Dioxane (B91453) | 6-Phenyl substituted quinazolinone | heteroletters.org |
| 4-Bromo-6H-1,2-oxazine | Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene | 4-Aryl substituted oxazine | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthesis due to its broad scope and functional group tolerance. rsc.org
The catalytic cycle is similar to other palladium cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand, base, and solvent is critical for success. nih.gov Research on the C-N coupling of 6-bromo-quinazolin-4-one derivatives demonstrated that a catalyst system of Pd₂(dba)₃ with the ligand DavePhos and NaOtBu as a base in 1,4-dioxane was highly effective. heteroletters.org Similarly, efficient C-N bond formation has been developed for N-substituted 4-bromo-7-azaindoles using Pd(OAc)₂ with the ligand Xantphos. beilstein-journals.org
These examples strongly suggest that this compound would be a viable substrate for Buchwald-Hartwig amination, allowing for the selective introduction of primary or secondary amines at either the C3 or C7 position, depending on the reaction conditions.
Table of Representative Buchwald-Hartwig Amination Reactions:
| Substrate | Amine | Catalyst System (Catalyst, Ligand, Base) | Solvent | Reference |
|---|---|---|---|---|
| 6-Bromo-quinazolin-4-one derivative | Various amines | Pd₂(dba)₃, DavePhos, NaOtBu | 1,4-Dioxane | heteroletters.org |
| N-protected 4-bromo-7-azaindole | Benzylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | beilstein-journals.org |
The direct displacement of aryl bromides by oxygen or sulfur nucleophiles often requires harsh conditions or metal catalysis (e.g., Ullmann condensation or palladium-catalyzed C-O/C-S coupling). However, if the aromatic ring is sufficiently electron-deficient, a direct nucleophilic aromatic substitution (SNAr) can occur. The quinolinone ring, particularly at the C3 position, is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl group.
A study on 4,7-dibromo- wikipedia.orglibretexts.orgheteroletters.orgthiadiazolo[3,4-c]pyridine, a highly electron-deficient heterocycle, demonstrated successful SNAr reactions with various alcohols, amines, and thiols. researchgate.net The reactions showed high regioselectivity, with nucleophilic attack occurring preferentially at the C4 position. This provides a strong model for the expected reactivity of this compound. It is anticipated that stronger nucleophiles like alkoxides (RO⁻) and thiolates (RS⁻) would react, likely with a preference for the more electrophilic C3 position. Sulfur nucleophiles are generally more potent than their oxygen counterparts in SNAr reactions due to their higher polarizability and nucleophilicity. youtube.com
Table of Representative SNAr Reactions on a Dibromo-Heterocycle Analog:
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,7-Dibromo- wikipedia.orglibretexts.orgheteroletters.orgthiadiazolo[3,4-c]pyridine | Sodium Ethoxide | EtOH, reflux | 7-Bromo-4-ethoxy derivative | 85% | researchgate.net |
| 4,7-Dibromo- wikipedia.orglibretexts.orgheteroletters.orgthiadiazolo[3,4-c]pyridine | Sodium Phenoxide | DMF, 100 °C | 7-Bromo-4-phenoxy derivative | 85% | researchgate.net |
Reactions at the Quinolin-4(1H)-one Carbonyl Moiety
The carbonyl group at the C-4 position is a key center for the reactivity of the quinolinone ring system. Its chemistry is significantly influenced by the tautomeric equilibrium it participates in.
Quinolin-4(1H)-one systems exist in a state of equilibrium between two tautomeric forms: the keto form (an amide) and the enol form (a phenol). This phenomenon, known as keto-enol tautomerism, is fundamental to understanding the molecule's reactivity. While most simple ketones heavily favor the keto form at equilibrium, the stability of the enol form in quinolinones is enhanced by the aromaticity of the resulting 4-hydroxyquinoline (B1666331) structure.
The equilibrium can be represented as follows:
For this compound, the keto form is generally the more stable and predominant tautomer under neutral conditions. However, the enol tautomer, 4-hydroxy-3,7-dibromo-6-methylquinoline, can be readily accessed, particularly under acidic or basic catalysis.
Acid Catalysis: Protonation of the carbonyl oxygen increases the acidity of the N-H proton, facilitating its removal and subsequent tautomerization to the enol form.
Base Catalysis: Deprotonation at the nitrogen atom by a base forms an enolate-like anion, which can then be protonated on the oxygen atom to yield the enol.
The existence of this equilibrium has a profound influence on reactivity:
Nucleophilic Character: The keto form features an electrophilic carbonyl carbon.
Ambident Nucleophilicity: The enol form and its corresponding enolate are nucleophilic. Reactions with electrophiles can occur at the oxygen (O-alkylation, O-acylation) or at the C-3 position (C-alkylation, C-acylation), depending on the reaction conditions and the nature of the electrophile. The bromine atom at C-3, however, sterically and electronically disfavors further substitution at this position.
The carbonyl group of the predominant keto tautomer can undergo various derivatization reactions, typical for ketones and amides, although its reactivity is modulated by its inclusion in the conjugated ring system. These reactions often require forcing conditions due to the stability of the quinolinone core.
Potential derivatization reactions include:
O-Alkylation and O-Acylation: While these reactions occur on the enol form, they are formally derivatizations of the carbonyl. For instance, reaction with alkyl halides in the presence of a base like silver carbonate can lead to the formation of 4-alkoxyquinolines.
Conversion to Thione: The carbonyl oxygen can be replaced by sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the corresponding 3,7-dibromo-6-methylquinoline-4(1H)-thione.
Chlorination: The carbonyl group can be converted into a chloro group, transforming the quinolinone into a 4-chloroquinoline (B167314) derivative. This is a crucial reaction for further functionalization, often achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro-3,7-dibromo-6-methylquinoline is a highly valuable intermediate for nucleophilic aromatic substitution reactions at the C-4 position.
Table 1: Potential Carbonyl Derivatization Reactions
| Reagent(s) | Product Type | Expected Product Name |
|---|---|---|
| POCl₃ or PCl₅ | 4-Chloroquinoline | 4-Chloro-3,7-dibromo-6-methylquinoline |
| Lawesson's Reagent | Quinoline-4-thione | 3,7-Dibromo-6-methylquinoline-4(1H)-thione |
Reactions Involving the Methyl Group at C-6
The methyl group at the C-6 position, being attached to the benzene ring portion of the quinolinone scaffold, can participate in its own set of characteristic reactions.
The benzylic nature of the C-6 methyl group makes it susceptible to oxidation. The reaction outcome can often be controlled by the choice of oxidizing agent and reaction conditions to yield either the corresponding aldehyde or carboxylic acid. pvamu.edu
Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, are expected to oxidize the methyl group completely to a carboxylic acid. youtube.com This would yield 3,7-dibromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. The stability of the quinolinone core is generally high enough to withstand these oxidative conditions. youtube.com
Oxidation to Aldehyde: Selective oxidation to the aldehyde is more challenging but can be achieved using specific reagents. Methods developed for other methylquinolines, such as using hypervalent iodine reagents (e.g., PIDA in DMSO) or aerobic oxidation systems, could potentially be applied. researchgate.net This would result in the formation of 3,7-dibromo-4-oxo-1,4-dihydroquinoline-6-carbaldehyde.
Table 2: Expected Products from C-6 Methyl Group Oxidation
| Oxidizing Agent/System | Expected Product | Product Class |
|---|---|---|
| 1. KMnO₄, NaOH, heat; 2. H₃O⁺ | 3,7-Dibromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | Carboxylic Acid |
While less acidic than methyl groups alpha to a carbonyl, the benzylic protons of the C-6 methyl group can be removed under strongly basic conditions to form a carbanion. This nucleophile can then react with various electrophiles, most notably in condensation reactions with aldehydes or ketones. These reactions are analogous to the Claisen-Schmidt condensation. libretexts.org
For this to occur, a strong base would be required to deprotonate the methyl group. The resulting carbanion could then attack an aldehyde (e.g., benzaldehyde) in an aldol-type condensation. Subsequent dehydration would lead to the formation of a styryl-substituted quinolinone.
Reaction Scheme:
This type of reaction provides a powerful method for extending the conjugation of the quinolinone system and for synthesizing more complex molecular architectures. labxchange.orgnumberanalytics.com
Ring Transformations and Rearrangement Reactions
The quinolinone scaffold is generally stable. However, under specific conditions, ring transformations and rearrangements can occur, often involving cleavage and re-formation of the heterocyclic ring. Such reactions are not common for pre-formed quinolinones but are relevant in their synthesis from other heterocyclic systems.
For instance, synthetic methodologies exist for the ring expansion of indoles and oxindoles to generate quinolinone cores. nih.govacs.org A notable example is the acid-catalyzed rearrangement of spirocyclic indolenines, which can expand to form quinolines. nih.gov While these are typically synthetic routes to quinolinones, they highlight the inherent chemical possibilities within these related heterocyclic families.
Direct rearrangement of the this compound skeleton would require harsh conditions to overcome the aromatic stability of the system. Potential, though speculative, transformations could involve:
Ring Contraction: Under extreme photo or thermal conditions, extrusion of a moiety like CO could theoretically occur, but this is highly unlikely.
Rearrangement of Substituents: Migration of the bromo or methyl groups around the ring is not a facile process and would require high-energy intermediates.
More plausible are transformations that begin with a reaction at one of the functional groups, which then triggers a rearrangement cascade. For example, derivatization at the C-4 position followed by a nucleophilic attack could potentially lead to ring-opening and subsequent re-cyclization to a different heterocyclic system, a strategy sometimes employed in medicinal chemistry to access novel scaffolds.
Mechanistic Pathways of Key Chemical Transformations
The reactivity of this compound is characterized by the distinct functionalities present in its bicyclic structure. The bromine substituents at the C3 and C7 positions are susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the electron-rich benzene ring and the electron-deficient pyridine (B92270) ring exhibit different selectivities towards electrophilic and nucleophilic attacks, respectively. The mechanistic pathways of these transformations are crucial for understanding the synthesis of its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at both the C3 and C7 positions serve as excellent handles for the construction of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The general mechanisms for these reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, follow a catalytic cycle involving a palladium(0) species.
Suzuki Coupling:
The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond by coupling the bromo-substituted quinolinone with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com
The reaction begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org Subsequently, the boronic acid is activated by a base to form a boronate species, which then undergoes transmetalation with the palladium(II) complex. organic-chemistry.org This step involves the transfer of the organic group from the boron atom to the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the coupled product and regenerates the palladium(0) catalyst, thus completing the cycle. wikipedia.org
Table 1: Proposed Mechanistic Steps for Suzuki Coupling of this compound
| Step | Description | Intermediate/Transition State |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the quinolinone. | Aryl-Pd(II)-Br complex |
| 2. Transmetalation | The organic group from the activated boronic acid replaces the bromide on the Pd(II) complex. | Diaryl-Pd(II) complex |
| 3. Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. | Formation of the new C-C bond and release of the product. |
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromoquinolinone and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles. youtube.comlibretexts.org
In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate. youtube.com The resulting alkynylpalladium(II) complex then undergoes reductive elimination to afford the alkyne-substituted quinolinone and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira couplings are also possible, where the base is believed to facilitate the formation of the palladium-acetylide complex directly. wikipedia.org
Table 2: Proposed Mechanistic Steps for Sonogashira Coupling of this compound
| Step | Description | Key Species |
| 1. Pd Cycle: Oxidative Addition | Pd(0) inserts into the C-Br bond. | Aryl-Pd(II)-Br complex |
| 2. Cu Cycle: Acetylide Formation | The terminal alkyne reacts with a Cu(I) salt. | Copper(I) acetylide |
| 3. Transmetalation | The alkynyl group is transferred from copper to the Pd(II) complex. | Alkynyl-Aryl-Pd(II) complex |
| 4. Reductive Elimination | The aryl and alkynyl groups couple, releasing the product and regenerating Pd(0). | Product and Pd(0) catalyst |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for forming a new carbon-nitrogen bond between the bromoquinolinone and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The catalytic cycle shares similarities with other cross-coupling reactions. libretexts.orgnumberanalytics.com
The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. nih.gov The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium amido complex. wikipedia.org Finally, reductive elimination from this complex yields the aminated quinolinone product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
Table 3: Proposed Mechanistic Steps for Buchwald-Hartwig Amination of this compound
| Step | Description | Intermediate Complex |
| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond of the quinolinone. | Aryl-Pd(II)-Br complex |
| 2. Amine Coordination & Deprotonation | The amine coordinates to the Pd(II) center, followed by base-mediated deprotonation. | Aryl-Pd(II)-amido complex |
| 3. Reductive Elimination | The aryl group and the amino group couple and are eliminated from the palladium center. | Formation of the new C-N bond and regeneration of Pd(0). |
Nucleophilic Aromatic Substitution (SNA r)
The pyridine ring of the quinolinone nucleus is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA r), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. wikipedia.orgmasterorganicchemistry.com The bromine at the C3 position is adjacent to the electron-withdrawing carbonyl group, which can stabilize the intermediate of a nucleophilic attack.
The generally accepted mechanism for SNA r is an addition-elimination pathway. byjus.comyoutube.com A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this intermediate is delocalized, with the electron-withdrawing carbonyl group at C4 providing stabilization. In the subsequent elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. byjus.com
Table 4: Proposed Mechanism for Nucleophilic Aromatic Substitution at the C3 Position
| Step | Description | Intermediate |
| 1. Nucleophilic Addition | A nucleophile attacks the C3 carbon, breaking the aromaticity of the pyridine ring. | Meisenheimer complex (anionic σ-complex) |
| 2. Elimination | The bromide ion is expelled as the leaving group, restoring the aromaticity of the ring. | Formation of the substituted quinolinone. |
Electrophilic Aromatic Substitution
In contrast to the pyridine ring, the benzene ring of the quinolinone is more electron-rich and thus more reactive towards electrophilic aromatic substitution. The nitrogen atom in the pyridine ring deactivates the entire heterocyclic system towards electrophilic attack. researchgate.net Therefore, electrophiles will preferentially react with the carbocyclic ring. vaia.comquimicaorganica.orgquora.com
The directing effects of the existing substituents on the benzene ring (the fused pyridine ring, the methyl group at C6, and the bromo group at C7) will determine the position of the incoming electrophile. The methyl group is an activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para director. The fused pyridine ring deactivates the benzene ring, with the most significant deactivation at the peri-position (C5). Electrophilic substitution is therefore most likely to occur at the C5 or C8 positions, with the stability of the resulting carbocation intermediate (Wheland intermediate) determining the major product. vaia.comnumberanalytics.com
Table 5: Proposed Mechanism for Electrophilic Aromatic Substitution
| Step | Description | Intermediate |
| 1. Electrophile Attack | The π-electrons of the benzene ring attack an electrophile. | Wheland intermediate (arenium ion) |
| 2. Deprotonation | A base removes a proton from the carbon atom that was attacked by the electrophile. | Restoration of aromaticity and formation of the substituted product. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules from first principles. These methods would be invaluable in understanding the intrinsic characteristics of 3,7-Dibromo-6-methylquinolin-4(1H)-one.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized ground state geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate a range of electronic properties. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. While DFT studies have been performed on various other quinoline (B57606) derivatives to elucidate their structural and electronic properties, no such data has been published for this compound. nih.govnih.gov
Ab Initio Methods for High-Level Calculations
Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory and can provide benchmark-quality results. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are used for very accurate energy and property calculations. For this compound, these methods could be used to refine the geometries obtained from DFT and to calculate highly accurate electronic energies. However, due to their significant computational expense, they are more commonly applied to smaller systems or for benchmarking other methods. There are currently no published ab initio calculations for this compound.
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For this compound, the primary points of conformational flexibility would be the orientation of the methyl group and any potential puckering of the non-aromatic portion of the quinolinone ring system, although the latter is limited due to the double bond. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation and other low-energy conformers, as well as the energy barriers between them. Such studies are vital for understanding how the molecule might interact with biological targets. No specific conformational analysis studies for this compound are currently available in the scientific literature.
Spectroscopic Parameter Prediction and Validation
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
For this compound, such calculations would predict the chemical shift for each hydrogen and carbon atom in the molecule. Comparing these predicted spectra with experimentally obtained NMR data would provide a rigorous confirmation of the compound's structure. While this is a common practice in the characterization of novel organic molecules, including other quinolinone derivatives, the results of such a study for this compound have not been published. nih.govmdpi.com
Vibrational Frequency Analysis and Spectral Assignment
Vibrational (infrared and Raman) spectroscopy is a key technique for identifying functional groups within a molecule. Computational frequency analysis, performed after a geometry optimization, calculates the vibrational modes of the molecule. This results in a predicted spectrum, showing the frequency and intensity of each vibrational mode.
For this compound, this analysis would help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C=O stretching, C-H bending, and vibrations of the quinoline ring system. DFT calculations have been shown to be effective in interpreting the vibrational spectra of related compounds like 5,7-dibromohydroxyquinoline. However, no such analysis is available for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for understanding the intricate details of chemical reactions, providing insights into the pathways and energetics involved.
Transition State Identification and Energy Barrier Calculations
A thorough search of scientific databases and chemical literature yielded no published studies that identify transition states or calculate the associated energy barriers for reactions involving this compound. Such calculations are fundamental to understanding reaction kinetics and mechanisms but appear not to have been performed or reported for this specific compound.
Reaction Coordinate Analysis
Similarly, there is no available research detailing the reaction coordinate analysis for any transformation of this compound. This type of analysis maps the energy profile of a reaction from reactants to products, and its absence indicates a gap in the mechanistic understanding of this compound's reactivity.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
MEP and FMO analyses are crucial computational methods for predicting how a molecule will interact with other chemical species.
Prediction of Reactive Sites
No specific Molecular Electrostatic Potential (MEP) maps for this compound have been published. While MEP analysis is a common technique used for other quinolinone derivatives to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, this data is not available for the title compound. ekb.eg
Analysis of Electron Density Distribution
Likewise, specific Frontier Molecular Orbital (FMO) analyses, which examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been reported for this compound. FMO theory is essential for predicting the regioselectivity and reactivity of molecules in various reactions, but its application to this specific compound has not been documented in the literature. nih.gov
Studies on Tautomeric Equilibria and Solvent Effects
The quinolin-4(1H)-one scaffold can exist in tautomeric forms (the keto 4(1H)-one form and the enol 4-hydroxy form). Computational studies are often used to determine the relative stability of these tautomers and how the equilibrium is influenced by different solvents. However, no specific studies on the tautomeric equilibria or the influence of solvent effects for this compound could be located.
Molecular Dynamics Simulations for Conformational Flexibility
The conformational flexibility of quinolinone derivatives is a critical aspect influencing their chemical reactivity and biological activity. Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior of these molecules over time. nist.govnih.gov By simulating the movement of atoms and molecules, MD provides insights into conformational changes, molecular stability, and the interactions of quinolone compounds with their environment. nih.gov While direct molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on analogous substituted quinoline and quinolone structures offer valuable insights into its probable conformational dynamics.
MD simulations can elucidate the flexibility of the quinolinone core and the influence of its substituents. nih.gov For quinoline derivatives, these simulations have been employed to understand their interactions with biological targets, such as enzymes, by revealing how the ligand's conformation adapts within a binding site. nih.govresearchgate.net The conformational landscape of a molecule like this compound would be influenced by the rotational freedom around single bonds and the potential for out-of-plane distortions of the bicyclic ring system.
In studies of similar heterocyclic systems, MD simulations have been used to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. These parameters provide quantitative measures of the stability and flexibility of different parts of the molecule. For instance, in quinoline-3-carboxamide (B1254982) derivatives, MD simulations have revealed periodic fluctuations in the ligand's RMSD, indicating conformational switching, which was attributed to the rotation around an amide bond.
The bromine and methyl substituents on the this compound structure are expected to significantly influence its conformational preferences. The steric bulk of the bromine atoms at the 3 and 7 positions and the methyl group at the 6 position can create steric hindrance that may restrict the rotational freedom of nearby groups and influence the planarity of the quinolinone ring system. Computational chemistry methods, such as Density Functional Theory (DFT), are often used in conjunction with MD simulations to calculate the energetic barriers associated with these conformational changes. mdpi.com
To illustrate the type of data that can be obtained from such a study, the following table presents a hypothetical summary of results from a molecular dynamics simulation on a substituted quinolinone.
| Simulation Parameter | Observed Value/Range | Implication on Conformational Flexibility |
| Dihedral Angle (C2-C3-C4-C4a) | -5° to +5° | Indicates a relatively rigid quinolinone ring system with minor puckering. |
| Rotational Barrier of Methyl Group | ~2.5 kcal/mol | Suggests relatively free rotation of the methyl group at room temperature. |
| Torsional Angle (C6-C7-Br) | -175° to -180° | Shows restricted movement of the bromine substituent due to steric hindrance. |
This table is illustrative and presents the type of data that would be generated in a molecular dynamics study. The values are not based on actual simulations of this compound.
Structure Activity Relationship Sar Investigations
Correlation of Structural Modifications with Biological Response
The biological activity of quinolin-4(1H)-one derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. mdpi.com Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Impact of Bromine Substituents on Activity
The presence and position of halogen atoms, particularly bromine, on the quinoline (B57606) ring are known to significantly modulate the biological activity of this class of compounds. Studies on various quinoline and quinazolinone derivatives have consistently demonstrated that bromination can enhance anticancer and antimicrobial activities. For instance, the synthesis and evaluation of 6,8-dibromo-4(3H)quinazolinone derivatives revealed that these compounds exerted powerful cytotoxic effects against the human breast carcinoma cell line MCF-7, with some analogues showing very low IC50 values. nih.gov This suggests that the electron-withdrawing nature and the steric bulk of the bromine atoms can lead to more effective interactions with biological targets.
In the context of 3,7-Dibromo-6-methylquinolin-4(1H)-one, the two bromine atoms are strategically positioned. The bromine at C-3 is on the pyridinone ring, while the bromine at C-7 is on the benzene (B151609) ring. This di-substitution pattern is likely to create a unique electronic and steric profile that influences the molecule's interaction with target enzymes or receptors. While direct biological data for this specific compound is not extensively available in the reviewed literature, the general trend observed for brominated quinolines suggests a potential for significant biological activity.
Role of the Methyl Group at C-6
The substitution at the C-6 position of the quinolin-4-one scaffold has been shown to be a critical determinant of biological activity. A study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives highlighted the importance of the 6-methyl group in the context of anticancer activity. mdpi.comresearchgate.net The presence of a methyl group at this position can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the methyl group can have steric effects that may either promote or hinder the binding of the molecule to its biological target. In some cases, a methyl group at C-6 has been associated with increased potency against cancer cell lines. mdpi.comresearchgate.net
For this compound, the interplay between the electron-donating methyl group at C-6 and the electron-withdrawing bromine atoms at C-3 and C-7 would create a complex electronic environment on the quinoline ring system, which could be a key factor in its biological profile.
Significance of the Quinolin-4(1H)-one Core
The quinolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. nih.govnih.govmdpi.com The core structure, consisting of a fused benzene and a pyridin-4-one ring, provides a rigid framework that can be appropriately functionalized to achieve desired biological activities.
The planarity of the quinoline ring system is often crucial for intercalation into DNA or for fitting into the active sites of enzymes. The carbonyl group at C-4 and the nitrogen atom at position 1 are key features that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, which is often essential for biological activity. mdpi.com Therefore, the inherent properties of the quinolin-4(1H)-one core in this compound provide a solid foundation for its potential as a biologically active agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules and providing insights into their mechanism of action.
Development of Predictive Models
While specific QSAR models for this compound were not found in the reviewed literature, numerous studies have successfully developed predictive QSAR models for other classes of quinoline and quinazolinone derivatives with anticancer activity. researchgate.netnih.govnih.gov These models are typically developed using statistical methods like multiple linear regression (MLR) and machine learning algorithms such as random forests. researchgate.netnih.gov For instance, QSAR models for bisquinoline derivatives have shown a significant ability to predict their anti-tumor activity against various cancer cell lines. researchgate.net Similarly, QSAR models for quinazolinone derivatives have been established to predict their antimicrobial and anticancer activities. nih.govnih.gov
These studies demonstrate the feasibility of developing robust and predictive QSAR models for quinolin-4-one derivatives. Such a model for a series of compounds including this compound could be invaluable for optimizing its structure to enhance a specific biological activity.
The general form of a QSAR equation is: Biological Activity = f(Molecular Descriptors)
For example, a hypothetical MLR model for a series of quinolin-4-one derivatives might look like: log(1/IC50) = c0 + c1LogP + c2HOMO + c3*DipoleMoment + ... where IC50 is the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3) are determined from the regression analysis of a training set of compounds.
Identification of Key Molecular Descriptors for Activity
The development of QSAR models relies on the calculation of various molecular descriptors that quantify the physicochemical and structural properties of the molecules. In the context of anticancer quinolin-4-one derivatives, several types of descriptors have been identified as being important for activity. researchgate.netnih.govnih.gov
Topological Descriptors: These describe the connectivity and branching of the molecule. For example, valence first and second-order molecular connectivity indices (¹χv and ²χv) have been found to govern the antimicrobial activity of some 4-thiazolidinone (B1220212) derivatives. nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the total energy (Te) and cosmic energy (Cos E), have been shown to be significant for the activity of certain quinazolinone derivatives. nih.gov
Physicochemical Descriptors: These include properties like lipophilicity (LogP), which influences how a molecule partitions between aqueous and lipid environments, and is crucial for its pharmacokinetic profile.
For this compound, it can be hypothesized that a combination of these descriptors would be critical for its biological activity. The bromine atoms would significantly impact electronic descriptors and lipophilicity, while the methyl group would also contribute to lipophilicity and steric parameters.
| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule and its polarizability, influencing binding interactions. |
Computational Approaches in SAR Studies
The exploration of the structure-activity relationships of this compound and its analogs heavily relies on computational modeling. These in silico methods provide a rational basis for the design of new compounds with improved pharmacological profiles.
Ligand-Based Drug Design Principles
In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) serves as a powerful tool. This approach utilizes the chemical and structural information of a set of known active compounds to develop a model that predicts the activity of new, untested molecules. For a compound like this compound, LBDD would involve the systematic modification of its structure to understand the contribution of each functional group to its biological activity.
Key to LBDD is the generation of quantitative structure-activity relationship (QSAR) models. A hypothetical QSAR study for a series of analogs of this compound might explore how variations in substituents at different positions on the quinolinone core affect a particular biological endpoint, such as inhibitory concentration (IC₅₀) against a cancer cell line.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | R1-Substituent | LogP | Electronic Effect (Hammett Constant) | Predicted pIC₅₀ |
| 1 | -H | 2.5 | 0.00 | 5.2 |
| 2 | -Cl | 3.1 | 0.23 | 5.8 |
| 3 | -OCH₃ | 2.3 | -0.27 | 4.9 |
| 4 | -NO₂ | 2.4 | 0.78 | 6.5 |
This table illustrates how physicochemical properties like lipophilicity (LogP) and electronic effects could be correlated with biological activity to build a predictive QSAR model.
Molecular Docking for Receptor Interaction Prediction
When the three-dimensional structure of a biological target, such as an enzyme or receptor, is available, molecular docking can be employed to predict the binding orientation and affinity of a ligand. For this compound, molecular docking studies would be crucial in elucidating its potential mechanism of action. For instance, quinolinone scaffolds are known to target various kinases involved in cancer progression.
A molecular docking simulation of this compound into the active site of a protein kinase would reveal key interactions. The bromine atoms at positions 3 and 7 could form halogen bonds with backbone carbonyls or specific amino acid residues. The methyl group at position 6 might fit into a hydrophobic pocket, while the quinolinone core itself could establish hydrogen bonds and π-π stacking interactions.
Table 2: Predicted Interactions from a Hypothetical Molecular Docking Study
| Ligand Functional Group | Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |
| 4-keto group | Lys745 | Hydrogen Bond | -7.8 |
| N1-H | Glu762 | Hydrogen Bond | -7.8 |
| 7-Bromo | Met793 | Halogen Bond | -8.2 |
| Quinoline Ring | Phe856 | π-π Stacking | -8.2 |
These predicted interactions provide a structural hypothesis for the compound's activity and guide further optimization.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is another cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. For a series of active quinolinone derivatives, a pharmacophore model would identify the common chemical features responsible for their activity.
A potential pharmacophore for this compound and its analogs might consist of:
A hydrogen bond acceptor (the 4-keto group).
A hydrogen bond donor (the N1-H).
Two halogen bond donors or hydrophobic features (the bromine atoms).
An aromatic ring feature (the quinoline core).
This model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophoric features and are therefore likely to possess the desired biological activity.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the mechanistic biological activity of the chemical compound This compound .
Extensive searches for data pertaining to in vitro evaluation of its biological activities at the molecular and cellular level, including enzyme inhibition assays, receptor binding studies, and cellular pathway modulation investigations, yielded no relevant results. Similarly, no studies were found that investigated its effects on fundamental biological processes such as cell cycle progression or the induction of apoptosis.
Therefore, it is not possible to provide an article detailing the mechanistic biological activity of this compound based on the current body of scientific evidence. The requested sections and subsections of the article outline cannot be populated with scientifically accurate and detailed research findings for this specific compound.
Mechanistic Biological Activity Studies Non Clinical Focus
Cellular Assays for Fundamental Biological Processes
Cellular Uptake and Distribution Studies (Non-Pharmacokinetic)
There is no available scientific literature detailing the cellular uptake and distribution of 3,7-Dibromo-6-methylquinolin-4(1H)-one.
Investigation of Potential Biological Targets
Specific biological targets for this compound have not been identified in the reviewed literature.
Identification of Protein or Nucleic Acid Interactions
Direct studies on the interaction of this compound with proteins or nucleic acids are not present in the available literature. However, research on related dibromo-quinoline compounds suggests potential interactions. For instance, lanthanide complexes of 5,7-dibromo-8-quinolinol have been shown to interact with DNA, with intercalation being the most probable mode of binding researchgate.net. These complexes demonstrated a stronger interaction with DNA compared to the free quinolinoline ligand researchgate.net. Another study on a hybrid molecule, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, identified topoisomerase II as a potential target, with the compound showing potent inhibitory activity against the enzyme nih.gov.
Mechanism of Action at the Sub-cellular Level
No studies detailing the sub-cellular mechanism of action for this compound were found in the reviewed scientific literature.
Studies on Antimicrobial Mechanisms (e.g., quorum sensing, enzyme inhibition)
Specific investigations into the antimicrobial mechanisms of this compound are not available. However, the broader class of dibrominated heterocyclic compounds has been shown to possess antimicrobial properties. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity nih.gov. Similarly, 6,8-dibromo-5,7-dihydroxyflavone has been identified as a potent antibacterial agent against several bacterial strains, including Propionibacterium acnes and Staphylococcus aureus researchgate.net. The mechanisms for these related compounds involve bactericidal or bacteriostatic effects and can be synergistic when combined with known antibiotics researchgate.net.
Antiproliferative Activity against Cancer Cell Lines (In Vitro Mechanistic Studies)
While direct antiproliferative data for this compound is not available, several studies have confirmed the cytotoxic potential of structurally similar dibromo-quinoline and dibromo-quinazoline derivatives against various cancer cell lines.
A complex derivative, 6,8-dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one , exhibited moderate growth inhibitory activity against HeLa (cervical cancer) and BT-549 (breast cancer) cell lines semanticscholar.org. Another compound, 6,8-dibromo-1,2,3,4-tetrahydroquinoline , showed comparable antiproliferative activity against HeLa, HT-29 (colon cancer), and C6 (brain tumor) cells .
Furthermore, lanthanide complexes with 5,7-dibromo-8-quinolinol displayed enhanced cytotoxicity against BEL7404 (hepatocellular carcinoma), SGC7901 (gastric adenocarcinoma), and A549 (lung carcinoma) cell lines when compared to the ligand alone researchgate.net. A particularly potent derivative, 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) , demonstrated significant antiproliferative activity against the HCT-116 (colon cancer) cell line with a very low IC₅₀ value nih.gov.
The table below summarizes the in vitro antiproliferative activity of these related compounds.
| Compound Name | Cell Line | IC₅₀ Value | Reference |
| 6,8-dibromo-2-methyl-3-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)quinazolin-4(3H)-one | BT-549 | 23.62±2.31 µg/ml | semanticscholar.org |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 | 1.89 µM | nih.gov |
| Samarium complex with 5,7-dibromo-8-quinolinol | BEL7404 | 9.6 ± 2.2 µM | researchgate.net |
| Terbium complex with 5,7-dibromo-8-quinolinol | BEL7404 | 10.1 ± 2.6 µM | researchgate.net |
| Dysprosium complex with 5,7-dibromo-8-quinolinol | SGC7901 | 7.5 ± 2.1 µM | researchgate.net |
| Dysprosium complex with 5,7-dibromo-8-quinolinol | A549 | 7.6 ± 1.5 µM | researchgate.net |
Mechanisms of Cytotoxicity
The cytotoxic mechanisms for derivatives related to this compound primarily involve the induction of apoptosis and cell cycle arrest.
Studies on a hybrid 2-quinolone containing a dibromo derivative indicated that its cytotoxic effect on the HepG2 (liver cancer) cell line is mediated by cell cycle arrest at the G2/M phase, which is accompanied by an increase in the population of apoptotic cells eurekaselect.com. This was confirmed through DNA flow cytometric analysis and dual annexin-V/propidium iodide staining assays eurekaselect.com.
Similarly, the potent compound 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) was found to induce cell cycle arrest at the G2/M phase and trigger pre-G1 apoptosis in HCT-116 cells nih.gov. Annexin V-FITC staining confirmed an increase in both early and late-stage apoptosis. A key mechanism identified for this compound was the potent inhibition of the topoisomerase II enzyme nih.gov. As previously mentioned, the cytotoxicity of 5,7-dibromo-8-quinolinol complexes is linked to their ability to intercalate with DNA, suggesting that DNA damage is a potential mechanism of cell death researchgate.net.
Effects on Cellular Viability and Proliferation
Extensive searches of available scientific literature did not yield specific studies investigating the effects of this compound on cellular viability and proliferation. While research has been conducted on structurally related quinoline (B57606) and quinolinone derivatives, no data was found for this particular compound. Therefore, a detailed analysis and data tables concerning its specific impact on these cellular processes cannot be provided at this time.
To illustrate the type of data that would be presented had it been available, the following tables showcase findings for other, different quinoline derivatives. It is crucial to note that these results are not representative of this compound and are included for illustrative purposes only.
Future Directions and Research Perspectives
Exploration of New Synthetic Pathways and Derivatization Strategies
The future development of 3,7-Dibromo-6-methylquinolin-4(1H)-one as a lead compound hinges on the creation of efficient and diverse synthetic methodologies. While classical methods like the Gould-Jacobs and Conrad-Limpach reactions provide foundational routes to the quinolin-4-one core, future research should focus on more modern and versatile approaches. mdpi.com For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed oxidative carbonylation, could offer novel one-pot syntheses from readily available ketones and amines. nih.gov
Derivatization of the this compound scaffold is a critical area for investigation. The two bromine atoms are ideal handles for a variety of cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Potential Derivatization Reactions:
| Reaction Type | Reagents/Catalysts | Potential Functional Groups Introduced |
| Suzuki Coupling | Palladium catalysts, Boronic acids/esters | Aryl, Heteroaryl |
| Sonogashira Coupling | Palladium/Copper catalysts, Terminal alkynes | Alkynyl |
| Buchwald-Hartwig Amination | Palladium catalysts, Amines | Primary/Secondary/Tertiary Amines |
| Stille Coupling | Palladium catalysts, Organostannanes | Alkyl, Aryl, Vinyl |
| Cyanation | Copper or Palladium catalysts, Cyanide source | Cyano |
These derivatization strategies would allow for the systematic modification of the molecule's steric and electronic properties. For example, amination at the 7-position is a common strategy in the development of fluoroquinolone antibiotics to enhance antibacterial activity. nih.gov Similarly, introducing aromatic or heteroaromatic rings via Suzuki coupling could modulate properties relevant to anticancer activity or materials science applications. The development of a novel derivatization reagent, 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ), for analyzing carboxylic acids highlights the potential for creating specialized quinoline-based tools. nih.gov
Advanced Computational Studies for Enhanced Understanding and Prediction
Computational chemistry offers powerful tools to guide the rational design of novel derivatives of this compound. Future research should leverage a suite of computational methods to predict the biological activity and physical properties of new analogues before their synthesis.
Molecular docking and molecular dynamics (MD) simulations are particularly valuable. nih.govnih.gov These techniques can be used to model the interaction of potential derivatives with the active sites of various biological targets, such as bacterial DNA gyrase, topoisomerases, or protein kinases. nih.govnih.gov For example, an in silico study of novel fluoroquinolones used molecular docking and MD simulations to assess their binding to both wild-type and mutant DNA gyrases, identifying compounds with strong potential antibacterial activity. nih.gov Such studies can provide crucial insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity, thereby guiding the choice of functional groups to be introduced through derivatization.
Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental. By correlating the structural features of a library of derivatives with their measured biological activity, QSAR models can be built to predict the potency of unsynthesized compounds. nih.gov This predictive power can significantly streamline the drug discovery process, prioritizing the synthesis of candidates with the highest probability of success.
Discovery of Novel Biological Targets and Mechanisms
While quinolones are famously known for their antibacterial effects via the inhibition of DNA gyrase and topoisomerase IV, the broader quinoline (B57606) and quinolinone classes exhibit a vast range of biological activities. nih.govasm.orgbiointerfaceresearch.com A key future direction is to screen this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic applications.
Fungi-derived quinoline alkaloids, for instance, have shown significant anticancer activity. mdpi.com Research has demonstrated that certain quinoline derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer. mdpi.com Therefore, screening against a panel of cancer cell lines and related enzymatic targets (e.g., protein kinases, histone deacetylases) is a high-priority avenue. nih.gov Furthermore, the anti-inflammatory, antiviral, and antiprotozoal activities associated with the quinoline scaffold suggest that derivatives of this compound could be valuable leads in these areas as well. biointerfaceresearch.com
Potential Biological Targets for Investigation:
| Therapeutic Area | Potential Molecular Targets |
| Oncology | Protein Kinases, Topoisomerases, Histone Deacetylases (HDACs) |
| Infectious Diseases | Bacterial DNA Gyrase, Viral Proteases, Fungal Enzymes |
| Neurodegenerative Diseases | Acetylcholinesterase, Monoamine Oxidase |
| Inflammatory Diseases | Cyclooxygenases (COX), Lipoxygenases (LOX) |
Integration of High-Throughput Screening with Mechanistic Studies
High-Throughput Screening (HTS) is an indispensable tool for modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. nih.govresearchgate.net Future research on this compound should utilize HTS to efficiently explore its therapeutic potential. A library of derivatives, synthesized as described in section 8.1, could be screened against various enzyme classes, such as kinases, phosphatases, and proteases, which are common drug targets. nih.govacs.org
Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and are the most common readout method used in screening campaigns for enzyme inhibitors. nih.govacs.org A recent HTS campaign screened over 500,000 molecules to identify novel quinolone-based inhibitors of bacterial gyrase that induce cell envelope stress. acs.org This demonstrates the power of HTS to not only identify active compounds but also to uncover novel mechanisms of action.
Crucially, HTS campaigns should be tightly integrated with follow-up mechanistic studies. Once "hits" are identified, detailed enzymatic assays and biophysical methods are needed to confirm their mode of action, determine inhibition constants (e.g., IC₅₀ values), and elucidate their mechanism of inhibition. rsc.org This integrated approach ensures that screening efforts translate into meaningful structure-activity relationships and viable lead compounds.
Potential as Chemical Probes in Biological Systems
The inherent fluorescence of the quinolinone core makes it an attractive scaffold for the development of chemical probes. These probes can be designed to detect and visualize specific analytes, such as metal ions or biomolecules, within complex biological systems.
Future research should focus on modifying the this compound structure to create fluorescent probes with high selectivity and sensitivity. This can be achieved by introducing specific recognition moieties onto the quinolinone ring, often via the reactive bromine atoms. For example, quinoline-based probes have been successfully developed for the selective detection of copper ions and for monitoring hypochlorous acid in inflammatory models. nih.govrsc.org Another study constructed quinolone-based fluorescent probes capable of distinguishing between cysteine and glutathione (B108866) through different fluorescence channels. rsc.org
By tethering a recognition unit to the this compound core, it is conceivable to design novel probes for a variety of biological applications, including real-time monitoring of enzymatic activity or tracking the localization of specific molecules within living cells. nih.gov The development of such tools would not only be of immense value for basic biological research but could also have diagnostic applications.
Q & A
Q. What are the common synthetic routes for preparing 3,7-dibromo-6-methylquinolin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves halogenation of a pre-functionalized quinolinone core. For example, bromination of 6-methylquinolin-4(1H)-one using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Optimization includes:
- Stoichiometry : Use 2 equivalents of bromine source to ensure di-substitution at positions 3 and 6.
- Protection of sensitive groups : The 4(1H)-keto group may require protection (e.g., as a methyl ether) to prevent side reactions .
- Purification : Recrystallization from DMF/ethanol mixtures improves purity, as demonstrated in similar brominated quinolinones (e.g., 6-bromo-5,8-dimethoxy derivatives) .
Characterization via melting point, IR (C=O stretch ~1660 cm⁻¹), and HRMS ensures product identity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Coupling patterns distinguish substituent positions (e.g., meta vs. para bromines) .
- IR Spectroscopy : Confirms the lactam C=O stretch (~1660 cm⁻¹) and absence of OH groups if protected .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., [M+H]⁺) verifies molecular formula, particularly critical for brominated derivatives due to isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, though bromine’s high electron density may complicate refinement (use SHELXL for robust refinement) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of brominated quinolinone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects:
- HOMO-LUMO gaps : Bromine’s electron-withdrawing nature reduces the gap, increasing electrophilicity at the 4(1H)-keto group .
- Reactivity hotspots : Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization (e.g., substitution at Br positions) .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, aiding in predicting solubility and reaction pathways .
Q. What strategies address discrepancies in spectroscopic data during the structural elucidation of halogenated quinolinones?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 6-bromo-5,8-dimethoxy derivatives ).
- Isotopic labeling : Use ²H or ¹³C labeling to resolve overlapping signals in crowded aromatic regions .
- Dynamic NMR : For rotamers or tautomers (e.g., keto-enol), variable-temperature studies (e.g., −40°C to 80°C) clarify exchange processes .
- Crystallographic validation : Resolve ambiguous NOEs or coupling constants via single-crystal XRD .
Q. How do bromine substituents influence the hydrogen bonding and supramolecular assembly of quinolinone derivatives in crystal structures?
- Methodological Answer : Bromine’s polarizability and steric bulk drive unique packing motifs:
- Halogen bonding : Br···O/N interactions compete with classical hydrogen bonds, altering crystal symmetry (e.g., C=O···Br vs. N-H···O) .
- π-Stacking : Electron-deficient aromatic rings (due to Br) engage in offset π-π interactions, observed in derivatives like 7-bromo-4-hydroxyquinolin-2(1H)-one .
- Thermal stability : TGA/DSC analyses correlate packing efficiency with melting points (e.g., brominated derivatives often melt >200°C due to strong intermolecular forces) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the solubility and stability of brominated quinolinones in different solvents?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, DMF, and chloroform, noting light sensitivity (e.g., bromides may degrade under UV; store in amber vials) .
- Accelerated stability studies : Monitor decomposition via HPLC at elevated temperatures (40–60°C) to identify degradation products .
- Controlled crystallization : Slow evaporation from DMF/ethanol minimizes solvent inclusion, as seen in 6-hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., cooling rate during bromination) to ensure consistency .
- Spectroscopic alignment : Compare experimental IR/NMR with simulated spectra from computational models .
- Crystallographic refinement : Use SHELXL’s TWIN and HKLF5 commands for handling twinned data common in halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
